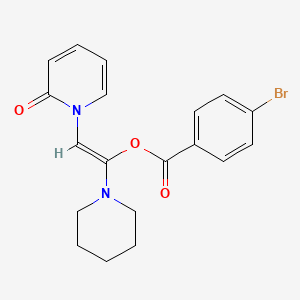
(Z)-2-(2-oxopyridin-1(2H)-yl)-1-(piperidin-1-yl)ethenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of the pyridinyl and piperidino groups, followed by their coupling with the bromobenzoate moiety. Common synthetic routes may include:
Formation of Pyridinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperidino Group: This involves the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridinyl and piperidino groups with the bromobenzoate moiety using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidino group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the pyridinyl group, converting it to piperidino derivatives.
Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, the compound’s potential pharmacological properties can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1(2H)-pyridinyl derivatives: These compounds share the pyridinyl group and may exhibit similar chemical and biological properties.
Piperidino derivatives: Compounds containing the piperidino group can be compared in terms of their reactivity and pharmacological effects.
Bromobenzoate derivatives: These compounds can be compared based on their substitution patterns and the resulting changes in chemical behavior.
Uniqueness
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H19BrN2O3 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
[(Z)-2-(2-oxopyridin-1-yl)-1-piperidin-1-ylethenyl] 4-bromobenzoate |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-9-7-15(8-10-16)19(24)25-18(21-11-3-1-4-12-21)14-22-13-5-2-6-17(22)23/h2,5-10,13-14H,1,3-4,11-12H2/b18-14- |
InChI-Schlüssel |
ZMVDSWZEDNUTDW-JXAWBTAJSA-N |
Isomerische SMILES |
C1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















